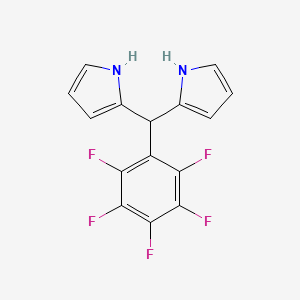

5-(Pentafluorophenyl)dipyrromethane

Übersicht

Beschreibung

5-(Pentafluorophenyl)dipyrromethane is a chemical compound used as a building block for porphyrin synthesis . It has a molecular weight of 312.24 and a molecular formula of C15H9F5N2 .

Synthesis Analysis

The synthesis of this compound involves the reaction of pentafluorobenzaldehyde with pyrrole . This compound can then be used to synthesize various porphyrins, which are macrocycles characterized by their high thermal and chemical stabilities, high surface areas, and energy storage capabilities .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pentafluorophenyl group and two pyrrole rings . The 19F NMR spectra of the synthesized porphyrins were found to be in good agreement with the structures .Chemical Reactions Analysis

This compound is used in the synthesis of various porphyrins through a series of chemical reactions . These reactions involve the condensation of an aldehyde with pyrrole, followed by oxidation .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

5-(Pentafluorophenyl)dipyrromethane is used in the synthesis of various meso-aryl-substituted hexaphyrins, corroles, and other macrocyclic compounds. Suzuki and Osuka (2003) demonstrated its utility in preparing a variety of meso-aryl [26]hexaphyrins through acid-catalyzed reactions with aryl aldehydes (Suzuki & Osuka, 2003). Additionally, Gryko and Koszarna (2004) refined the synthesis of trans-A2B-corroles by condensing this compound with aldehydes, enhancing the yields significantly (Gryko & Koszarna, 2004).

Fluorescent Probes and Sensors

In the field of fluorescent probes, this compound is used to construct selective and sensitive Zn2+ probes. Wei et al. (2017) noted its role in improving the binding affinities and sensitivities of Zn2+ probes, with applications in real-time monitoring (Wei et al., 2017). Ding et al. (2013) synthesized α-monoacylated and α,α'- and α,β'-diacylated dipyrrins from this compound, yielding probes with Zn2+ selective "turn-on" fluorescence (Ding et al., 2013).

Functionalized Macrocycles

Beyzavi et al. (2013) explored the application of a sterically congested dipyrromethane in the formation of stable calix[n]phyrin macrocycles. These macrocycles were further functionalized at their pentafluorophenyl residues, paving the way for the synthesis of diverse calix[4]phyrin(1.1.1.1) dimers (Beyzavi et al., 2013).

Conductive Molecularly Imprinted Polymers

Susmel and Comuzzi (2015) proposed 5-phenyl-dipyrromethane and 5-(4-pyridyl)-dipyrromethane as electroactive building blocks for sensors based on molecularly imprinted conductive polymers. This research demonstrates the potential of dipyrromethanes, like this compound, in creating bio-inspired conductive polymers with high sensitivity and selectivity (Susmel & Comuzzi, 2015).

Wirkmechanismus

While the specific mechanism of action of 5-(Pentafluorophenyl)dipyrromethane is not mentioned in the retrieved papers, porphyrins synthesized from it have been found to have potential applications in various areas, including catalysis, sensing, molecular devices, dye-sensitized solar cells, photosynthesis, and photodynamic therapy .

Zukünftige Richtungen

Porphyrins synthesized from 5-(Pentafluorophenyl)dipyrromethane have potential applications in various areas, including catalysis, sensing, molecular devices, dye-sensitized solar cells, photosynthesis, and photodynamic therapy . Future research could focus on exploring these applications further and developing new synthesis routes for these porphyrins .

Eigenschaften

IUPAC Name |

2-[(2,3,4,5,6-pentafluorophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F5N2/c16-11-10(12(17)14(19)15(20)13(11)18)9(7-3-1-5-21-7)8-4-2-6-22-8/h1-6,9,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGQROJURKZJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(C2=CC=CN2)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457737 | |

| Record name | 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167482-91-9 | |

| Record name | 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)

![1,2-Propanediol, 3,3'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B1599764.png)

![(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide](/img/structure/B1599772.png)

![(S)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B1599773.png)